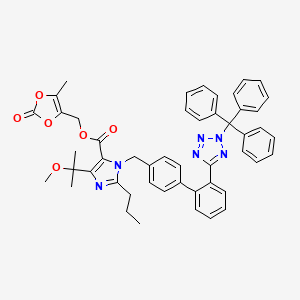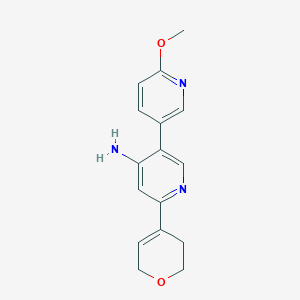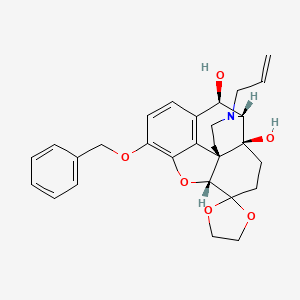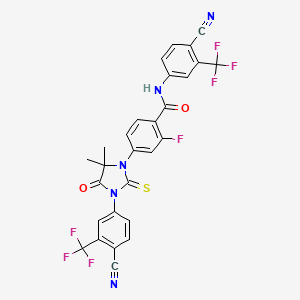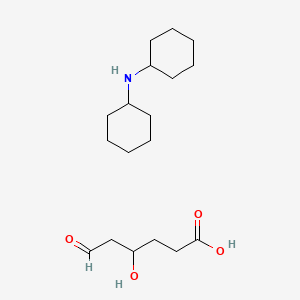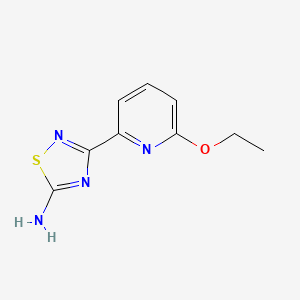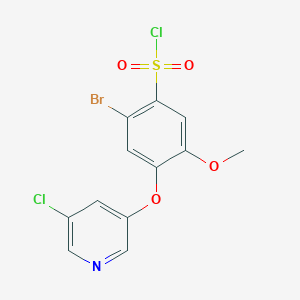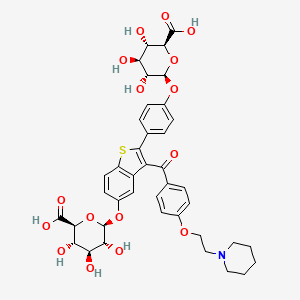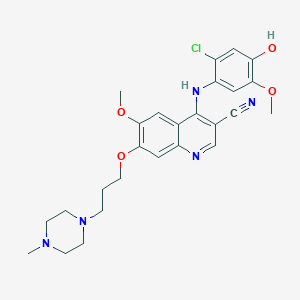
3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its chemical reactivity and potential biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and sugar derivatives.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a sugar moiety. This is achieved using glycosyl donors and catalysts under controlled conditions.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using biocatalysts or chemical catalysts. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms, and substituted analogs with altered biological activities.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Cancer Research: Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is being explored for cancer treatment.
Industry
Food Additives: The compound’s antioxidant properties make it suitable for use as a natural food preservative.
Cosmetics: It is used in cosmetic formulations for its skin-protective and anti-aging effects.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Enzyme Inhibition: By binding to enzyme active sites, it inhibits their activity, affecting metabolic pathways.
Signal Transduction: The compound modulates signaling pathways, such as the MAPK and NF-κB pathways, influencing cell survival and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and enzyme inhibitory activities.
Uniqueness
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and carboxyl groups, which enhance its chemical reactivity and biological functions.
Propriétés
Formule moléculaire |
C21H19O13+ |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-3-9(23)8-5-13(33-21-17(29)15(27)16(28)19(34-21)20(30)31)18(32-12(8)4-7)6-1-10(24)14(26)11(25)2-6/h1-5,15-17,19,21,27-29H,(H5-,22,23,24,25,26,30,31)/p+1/t15-,16-,17+,19-,21+/m0/s1 |
Clé InChI |
LRYMYJPTHCZZCZ-BHWDSYMASA-O |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



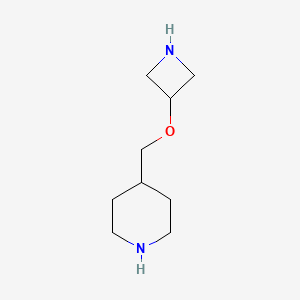
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
